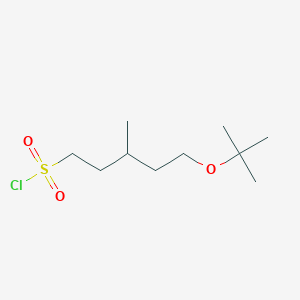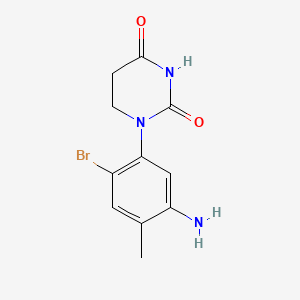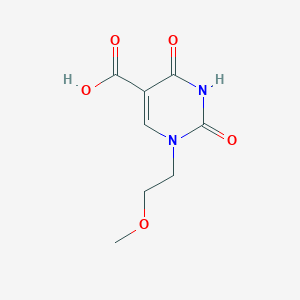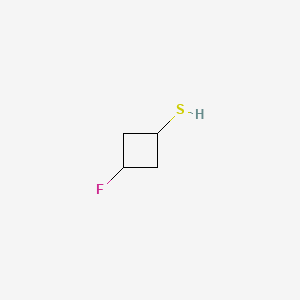
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound that features a tert-butoxy group, a methyl group, and a sulfonyl chloride group attached to a pentane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride typically involves the reaction of 5-(tert-butoxy)-3-methylpentane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{5-(tert-butoxy)-3-methylpentane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The sulfonyl chloride group can be reduced to a sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, or sulfonothioates, depending on the nucleophile used.
Oxidation: The major product is tert-butyl hydroperoxide.
Reduction: The major product is the corresponding sulfonyl hydride.
科学的研究の応用
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:
Biology: The compound can be used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism of action of 5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The tert-butoxy group can also participate in reactions, such as oxidation to form tert-butyl hydroperoxide. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Similar Compounds
5-(Tert-butoxy)-3-methylpentane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
5-(Tert-butoxy)-3-methylpentane-1-sulfonamide: Formed by the reaction of the sulfonyl chloride with an amine.
5-(Tert-butoxy)-3-methylpentane-1-sulfonate ester: Formed by the reaction of the sulfonyl chloride with an alcohol.
Uniqueness
5-(Tert-butoxy)-3-methylpentane-1-sulfonyl chloride is unique due to the presence of both a tert-butoxy group and a sulfonyl chloride group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and other scientific research applications.
特性
分子式 |
C10H21ClO3S |
|---|---|
分子量 |
256.79 g/mol |
IUPAC名 |
3-methyl-5-[(2-methylpropan-2-yl)oxy]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10(2,3)4/h9H,5-8H2,1-4H3 |
InChIキー |
RTNIHBJBVLBZSV-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(C)(C)C)CCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13487604.png)

![1-(Hydroxymethyl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13487610.png)










